FCPR16 was synthesized in the laboratory of Professor Zhongzhen Zhou at Southern Medical University, where it was developed with a purity exceeding 99% for research purposes. It belongs to the class of benzamide compounds and is specifically categorized as a phosphodiesterase 4 inhibitor. The development of FCPR16 was guided by previous designs such as FCPE07, aiming to improve selectivity and efficacy against phosphodiesterase 4.
The synthesis of FCPR16 involves several key steps:
FCPR16 exhibits a distinct molecular structure characterized by:
The structural formula can be represented as follows:
This structure is integral to its function as a selective inhibitor, facilitating interactions at the enzyme's active site .
FCPR16 primarily acts through the inhibition of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This inhibition can be quantified using various biochemical assays:
FCPR16 exerts its effects primarily through:
FCPR16 possesses several notable physical and chemical properties:
These properties are critical for its application in biological systems, influencing its bioavailability and efficacy .
FCPR16 has potential applications in various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4